2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
2-{[5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a methyl group at position 4, and an acetohydrazide moiety linked via a thioether bridge at position 2. The 4-bromophenyl group enhances lipophilicity and electronic effects, while the acetohydrazide moiety allows for further derivatization, enabling interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5OS/c1-17-10(7-2-4-8(12)5-3-7)15-16-11(17)19-6-9(18)14-13/h2-5H,6,13H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKFAXSFVZVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-bromophenyl hydrazine, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance:
- Synthesis and Testing : A study synthesized several derivatives based on triazole and evaluated their antimicrobial efficacy using agar diffusion methods. Compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
- Mechanism of Action : The mechanism is believed to involve the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, which is critical for their survival .
Anticancer Potential
The anticancer properties of triazole derivatives have been a focal point in recent pharmacological research:
- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. For example, derivatives showed significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. This approach aids in understanding their mechanism of action at the molecular level .
Other Biological Activities
Apart from antimicrobial and anticancer activities, triazole derivatives are also being explored for other therapeutic potentials:
- Anti-inflammatory Effects : Some studies suggest that triazole compounds may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity of these compounds is also under investigation, as oxidative stress is a contributing factor in many diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Variations in Aromatic Substituents
Position of Halogen on the Phenyl Ring
- 3-Bromophenyl Analogs: Derivatives with a 3-bromophenyl group (e.g., N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide) exhibit distinct electronic properties due to the meta-substitution, as evidenced by DFT studies showing altered nonlinear optical (NLO) properties compared to para-substituted analogs .
- 2-Bromophenyl Derivatives : Compounds like 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones demonstrate reduced antimicrobial activity compared to the 4-bromophenyl counterpart, likely due to steric hindrance and diminished resonance effects .
Substituent Modifications on the Phenyl Ring
- Methoxy and Tert-Butyl Groups : Derivatives such as 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide (melting point: 238–239°C) and the tert-butyl analog (melting point: 252–253°C) show enhanced solubility in polar solvents due to electron-donating groups, which may improve bioavailability .
Modifications to the Triazole Core
Acetohydrazide Functionalization
- Hydrazone Derivatives: Schiff base analogs, such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, demonstrate potent cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cancer cells (IC50: 12–18 µM), outperforming the parent acetohydrazide due to improved cellular uptake .
- Heterocyclic Hybrids : Hybrids incorporating thiophene (e.g., 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli), leveraging the thiophene’s electron-rich nature for target interaction .
Tabulated Comparison of Key Compounds
Physicochemical and Pharmacokinetic Insights
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro: 274–275°C) exhibit higher melting points than those with electron-donating groups (e.g., methoxy: 238–239°C), reflecting differences in crystal packing and intermolecular forces .
- Solubility : The tert-butyl group in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide enhances lipophilicity (LogP: 3.8), favoring blood-brain barrier penetration .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS No. 494194-50-2) is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate acylating agents. The presence of the bromophenyl group enhances its reactivity and biological profile. Various synthetic routes have been explored to optimize yield and purity, with methodologies including condensation reactions and thioether formation.
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit significant antimicrobial activities. The compound has shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
Anticancer Activity
The anticancer potential of This compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited anti-proliferative activity against HepG2 liver cancer cells with an IC50 value reported at approximately 20.67 µg/mL . This suggests a promising avenue for further exploration in cancer therapeutics.
| Cell Line | IC50 Value (µg/mL) | Effectiveness |
|---|---|---|
| HepG2 | 20.67 | Moderate |
| MCF7 | 25.00 | Moderate |
| A549 | 30.00 | Moderate |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies have suggested that the triazole moiety interacts with target proteins involved in cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazole derivatives including our compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the triazole ring in modulating activity levels.
- Anticancer Research : In a comparative study involving multiple triazole derivatives, This compound was found to be one of the top performers against liver carcinoma cells, indicating its potential as a lead compound for further development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
